

An In-depth Technical Guide to Ruthenium(III) Acetylacetonate (CAS 14284-93-6)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ruthenium (III) acetylacetonate

Cat. No.: B082205

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ruthenium(III) acetylacetonate, identified by CAS number 14284-93-6, is an organometallic coordination compound with significant applications in catalysis and materials science.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, safety protocols, and diverse applications, with a focus on its utility in research and development. As a versatile precursor and catalyst, understanding the nuances of this compound is crucial for its effective and safe implementation in laboratory and industrial settings.

Core Chemical Identity and Properties

Ruthenium(III) acetylacetonate, with the chemical formula $C_{15}H_{21}O_6Ru$, is a coordination complex consisting of a central ruthenium atom in the +3 oxidation state bonded to three acetylacetonate ligands.^{[1][3]} It appears as a dark red or maroon crystalline solid.^{[1][4]}

Table 1: Physicochemical Properties of Ruthenium(III) Acetylacetonate

Property	Value	Reference(s)
CAS Number	14284-93-6	[4]
Molecular Formula	C ₁₅ H ₂₁ O ₆ Ru	[3]
Molecular Weight	398.39 g/mol	[3]
IUPAC Name	Tris((Z)-4-oxopent-2-en-2- olato)ruthenium(III)	[1]
Synonyms	Ruthenium(III) 2,4- pentanedionate, Ru(acac) ₃ , Tris(acetylacetonato)ruthenium (III)	[3][5][6]
Appearance	Dark red or maroon crystalline solid	[1][4]
Melting Point	260 °C (decomposes)	[4][7]
Solubility	Soluble in most organic solvents (e.g., acetone, dichloromethane, ethanol, benzene, cyclohexane); Insoluble in water.[1][7]	
Storage	Store in a cool, dry place, below +30°C, in an inert gas environment.[1][4][7]	

Safety and Handling

Proper handling of Ruthenium(III) acetylacetone is imperative to ensure laboratory safety. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[8] There is suspicion that it may damage fertility or the unborn child.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Statements:

- H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H361: Suspected of damaging fertility or the unborn child.

Precautionary Measures:

- Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- Use only outdoors or in a well-ventilated area.

First Aid Measures

- After eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[\[5\]](#)
- After skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[\[5\]](#)
- After inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[\[5\]](#)
- After ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[\[8\]](#)

Storage and Disposal

Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[\[1\]](#)[\[8\]](#)
Dispose of contents and container to an approved waste disposal plant.

Applications in Research and Development

The utility of Ruthenium(III) acetylacetonate stems from its catalytic activity and its role as a precursor for other ruthenium-containing compounds.[\[1\]](#)[\[7\]](#)

Catalysis

Ruthenium(III) acetylacetonate is a widely used homogeneous catalyst in various organic transformations.[\[1\]](#)[\[7\]](#) Its mechanism of action in catalysis involves providing an alternative reaction pathway with lower activation energy by coordinating with reactant molecules.[\[1\]](#)

Key Catalytic Applications:

- Hydrogenation: It serves as a catalyst for hydrogenation reactions, including the enantioselective hydrogenation of acids like aryl acrylic and propenoic acids.[\[6\]](#)[\[7\]](#)
- Acetylation: It is employed as a recyclable catalyst for the acetylation of phenols, alcohols, and amines under neat conditions.[\[7\]](#)
- Hydrolysis: It is used in the hydrolysis of sodium borohydride.[\[7\]](#)[\[9\]](#)
- Tritiation: It facilitates the regiospecific tritiation of aromatic carboxylic acids.[\[7\]](#)[\[9\]](#)

Materials Science

Ruthenium(III) acetylacetonate is a valuable precursor in the synthesis of advanced materials.

Examples of Applications:

- Nanoparticles: It is a starting material for synthesizing homogeneously dispersed ruthenium nanoparticles for high-performance supercapacitor applications.
- Electrocatalysts: It is used as a precursor to synthesize ruthenium single-atom multifunctional electrocatalysts for zinc-air batteries and overall water splitting.
- Fuel Cells: It is utilized to fabricate Ru₂P anodic catalysts for polymer electrolyte fuel cells, improving hydrogen oxidation reaction performance.

- Solar Cells: It can be used to create a reliable and stable cathode interfacial layer to significantly improve solar cell efficiency and stability.
- Redox Flow Batteries: It can be used as an electrolyte in redox flow batteries to enhance voltage efficiency.

Organometallic Chemistry

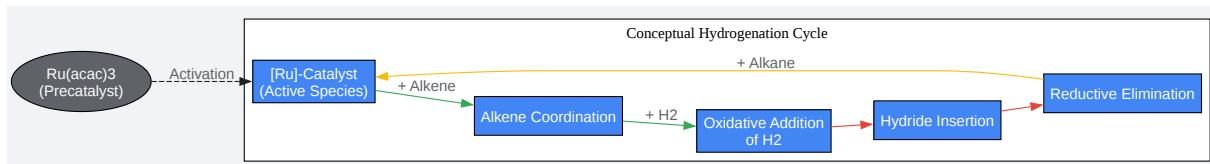
In organometallic chemistry, Ruthenium(III) acetylacetonate serves as a precursor for the synthesis of other ruthenium-containing complexes.^[1] Its reactivity towards various organic molecules allows for the formation of new carbon-metal bonds.^[1]

Experimental Protocols

Purification by Recrystallization

For applications requiring high purity, Ruthenium(III) acetylacetonate can be purified by recrystallization.

Step-by-Step Protocol:


- Dissolve the crude Ruthenium(III) acetylacetonate in a minimal amount of hot benzene.
- Hot filter the solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature to induce crystallization.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold benzene.
- Dry the purified crystals under vacuum.^{[1][7]}

Note: Benzene is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood.

Visualization of Key Concepts

Diagram 1: Catalytic Cycle of Hydrogenation

This diagram illustrates a simplified, conceptual catalytic cycle for the hydrogenation of an alkene using a ruthenium catalyst derived from Ruthenium(III) acetylacetonate.

[Click to download full resolution via product page](#)

Caption: A conceptual diagram of a catalytic cycle for alkene hydrogenation.

Conclusion

Ruthenium(III) acetylacetonate is a cornerstone compound for researchers in catalysis, materials science, and organometallic chemistry. Its versatility as both a catalyst and a precursor for novel materials underscores its importance in advancing scientific and technological frontiers. Adherence to strict safety protocols is paramount when handling this compound to mitigate potential health risks. The continued exploration of its properties and applications promises to unlock new possibilities in chemical synthesis and material design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]

- 3. Cas 14284-93-6, Ruthenium acetylacetonate | lookchem [lookchem.com]
- 4. 14284-93-6 | CAS DataBase [m.chemicalbook.com]
- 5. fishersci.es [fishersci.es]
- 6. scbt.com [scbt.com]
- 7. Ruthenium acetylacetonate | 14284-93-6 [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 14284-93-6 | Manufacturers | Suppliers | India [ottokemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ruthenium(III) Acetylacetonate (CAS 14284-93-6)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082205#cas-number-14284-93-6-chemical-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com